molecular formula C10H13NO4S B13503904 Ethyl 4-methyl-3-sulfamoylbenzoate

Ethyl 4-methyl-3-sulfamoylbenzoate

Cat. No.: B13503904
M. Wt: 243.28 g/mol
InChI Key: PVCWZCTXQDRQGR-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-3-sulfamoylbenzoate (CAS 91013-59-1) is an organic compound featuring a benzoate ester backbone with a methyl group at position 4 and a sulfamoyl (-SO₂NH₂) moiety at position 3. The compound is listed as available from one supplier, indicating its niche use in research or industrial synthesis .

Properties

Molecular Formula

C10H13NO4S

Molecular Weight

243.28 g/mol

IUPAC Name

ethyl 4-methyl-3-sulfamoylbenzoate

InChI

InChI=1S/C10H13NO4S/c1-3-15-10(12)8-5-4-7(2)9(6-8)16(11,13)14/h4-6H,3H2,1-2H3,(H2,11,13,14)

InChI Key

PVCWZCTXQDRQGR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-3-sulfamoylbenzoate typically involves the esterification of 4-methyl-3-sulfamoylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

4-methyl-3-sulfamoylbenzoic acid+ethanolacid catalystEthyl 4-methyl-3-sulfamoylbenzoate+water\text{4-methyl-3-sulfamoylbenzoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 4-methyl-3-sulfamoylbenzoic acid+ethanolacid catalyst​Ethyl 4-methyl-3-sulfamoylbenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-3-sulfamoylbenzoate can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: 4-methyl-3-sulfamoylbenzoic acid.

    Reduction: Ethyl 4-methyl-3-sulfamoylbenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-methyl-3-sulfamoylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein binding.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-3-sulfamoylbenzoate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. Additionally, the ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Ethyl Benzoate Derivatives with Heterocyclic Substituents

Compounds from a 2011 study (e.g., I-6230, I-6373) share the ethyl benzoate core but differ in substituents (Table 1). These derivatives incorporate heterocyclic moieties (e.g., pyridazine, isoxazole) linked via phenethylamino or phenethylthio groups. For example:

  • I-6230: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate.
  • I-6373 : Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate.

Key Differences :

  • Biological Activity : The heterocyclic substituents in these compounds likely target specific receptors (e.g., kinase inhibitors, GPCR modulators), unlike the sulfamoyl group in Ethyl 4-methyl-3-sulfamoylbenzoate, which may act as a sulfonamide pharmacophore .

Sulfonylurea Herbicides (Methyl Benzoate Derivatives)

Several methyl benzoate derivatives in pesticide chemistry (e.g., triflusulfuron methyl ester , metsulfuron methyl ester ) feature sulfonylurea (-SO₂NHC(O)NH-) linkages and triazine rings (Table 1). These include:

  • Triflusulfuron methyl ester: Methyl 2-(((((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-3-methylbenzoate.

Key Differences :

  • Application : These compounds inhibit acetolactate synthase (ALS) in plants, a mechanism absent in this compound, which lacks the sulfonylurea group .
  • Structural Divergence : The triazine ring and sulfonylurea linkage are critical for herbicidal activity, contrasting with the simpler sulfamoyl group in the target compound .

Nitro- and Methylsulfonyl-Substituted Analogues

Ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate (CAS 52317-31-4) shares the ethyl benzoate core but differs in substituents:

  • Position 3: Methylsulfonyl (-SO₂CH₃) instead of sulfamoyl.
  • Position 5: Additional nitro (-NO₂) group.

Key Differences :

  • Applications : Likely serves as an intermediate in explosives or pharmaceutical synthesis, whereas this compound may have direct therapeutic roles .

Data Table: Comparative Analysis

Compound Name CAS Number Substituents Key Functional Groups Primary Applications References
This compound 91013-59-1 4-methyl, 3-sulfamoyl Sulfamoyl, ester Pharmaceutical research
I-6230 N/A 4-(pyridazin-3-yl)phenethylamino Pyridazine, amino Medicinal chemistry (receptor targeting)
Triflusulfuron methyl ester N/A 3-methyl, sulfonylurea, triazine Sulfonylurea, triazine Herbicide (ALS inhibitor)
Ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate 52317-31-4 4-methyl, 3-methylsulfonyl, 5-nitro Methylsulfonyl, nitro, ester Synthetic intermediate

Research Findings and Implications

  • Medicinal Potential: this compound’s sulfamoyl group aligns with sulfonamide drugs (e.g., acetazolamide), suggesting possible carbonic anhydrase inhibition .
  • Agrochemical Contrast: Sulfonylurea herbicides () highlight how minor structural changes (e.g., triazine addition) pivot applications from medicine to agriculture .
  • Synthetic Utility : The nitro and methylsulfonyl analogues () demonstrate how electronic modifications influence compound reactivity and industrial use .

Biological Activity

Ethyl 4-methyl-3-sulfamoylbenzoate is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores various aspects of its biological activity, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide functional group, which is known for its ability to interact with various biological targets. The compound's structure can be represented as follows:

  • Chemical Formula : C₁₁H₁₃N₃O₃S
  • Molecular Weight : 253.30 g/mol

The presence of the sulfamoyl group is crucial for its biological interactions, particularly in enzyme inhibition.

The mechanism of action of this compound primarily involves its interaction with specific enzymes. The sulfamoyl group can inhibit enzyme activity by mimicking substrate binding or altering the active site conformation. Additionally, the piperidine ring present in some derivatives may modulate the compound's effects by interacting with receptor sites.

1. Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for various enzymes involved in metabolic pathways. For example, it has been employed in studies examining its effects on sulfonamide-sensitive enzymes, providing insights into its potential as a therapeutic agent .

2. Antimicrobial Properties

Several studies have reported the antimicrobial activity of sulfonamide derivatives, including this compound. It has shown effectiveness against specific bacterial strains, suggesting potential applications in treating bacterial infections .

3. Anticancer Activity

Preliminary investigations have indicated that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cells. This effect is attributed to the compound's ability to interfere with cancer cell metabolism and proliferation pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionInhibits sulfonamide-sensitive enzymes
AntimicrobialEffective against specific bacterial strains
AnticancerInduces apoptosis in cancer cell lines

Case Study: Enzyme Interaction

A study focused on the interaction of this compound with a specific enzyme revealed that the compound could effectively inhibit enzyme activity at micromolar concentrations. The kinetic studies demonstrated a competitive inhibition mechanism, suggesting that it competes with the substrate for binding at the active site .

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